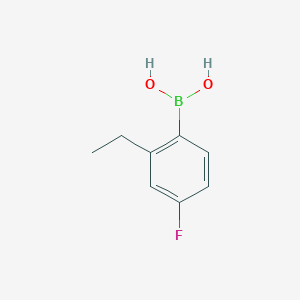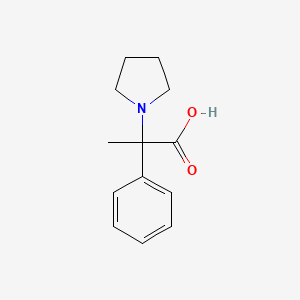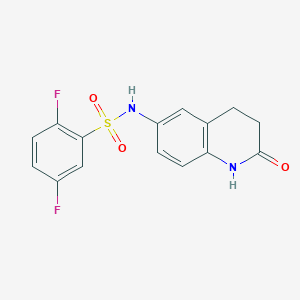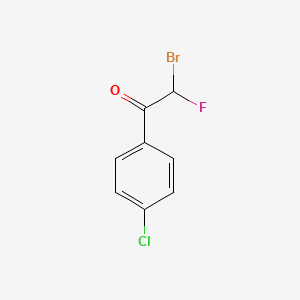![molecular formula C19H16ClN5O4 B2450920 2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1008205-34-2](/img/structure/B2450920.png)
2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN5O4 and its molecular weight is 413.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Metabolism Studies
Radiosynthesis techniques have been applied to similar compounds for studying their metabolism and mode of action in biological systems. For instance, compounds like chloroacetanilide herbicides have been radioactively labelled to facilitate detailed investigations into their behavior within living organisms (Latli & Casida, 1995). Such methodologies could potentially be applied to the compound to understand its pharmacokinetics, distribution, metabolism, and excretion (ADME) properties.
Antimicrobial Activity
Triazole derivatives, which share a core structural motif with the compound of interest, have been explored for their antimicrobial activities. The synthesis of novel triazole compounds and their subsequent testing against various microorganisms suggest a potential avenue for the development of new antimicrobial agents (Bektaş et al., 2007). Research in this area could lead to the discovery of novel antibiotics or antifungal compounds.
Enzyme Inhibition for Therapeutic Applications
Some compounds with similar structures have been synthesized and tested for their ability to inhibit enzymes such as lipase and α-glucosidase, which are relevant to conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015). Such enzyme inhibitors can be crucial in the development of therapeutic agents for managing metabolic diseases.
Corrosion Inhibition
Triazole derivatives have also been investigated for their role in corrosion inhibition, which is crucial in industrial applications, particularly in protecting metals against corrosion in acidic environments (Li et al., 2007). This suggests a possible application of the compound in materials science, specifically in the development of novel corrosion inhibitors.
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4/c1-29-14-4-2-3-12(9-14)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-7-5-11(20)6-8-13/h2-9,16-17H,10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBICMXQWVASQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2450843.png)
![3-[(4-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2450844.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450846.png)
![N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2450847.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2450849.png)


![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dipropylbenzenesulfonamide](/img/structure/B2450855.png)


